molecular formula C9H10N4O5 B14616795 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione CAS No. 60336-91-6

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione

Cat. No.: B14616795
CAS No.: 60336-91-6
M. Wt: 254.20 g/mol
InChI Key: POOKTJGRGCVBSL-UHFFFAOYSA-N
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Description

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione is a complex organic compound that features a nitroimidazole moiety linked to a pyrrolidine-2,5-dione structure

Preparation Methods

The synthesis of 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Nitroimidazole Moiety: This can be achieved through the nitration of 1-methylimidazole, followed by subsequent reactions to introduce the methoxy group.

    Linking to Pyrrolidine-2,5-dione: The nitroimidazole derivative is then reacted with a suitable pyrrolidine-2,5-dione precursor under specific conditions to form the final compound.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections and certain types of cancer.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain microorganisms and cancer cells.

Comparison with Similar Compounds

  • Metronidazole
  • Tinidazole
  • Ornidazole
  • Secnidazole

These compounds share the nitroimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

60336-91-6

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

1-[(1-methyl-5-nitroimidazol-2-yl)methoxy]pyrrolidine-2,5-dione

InChI

InChI=1S/C9H10N4O5/c1-11-6(10-4-7(11)13(16)17)5-18-12-8(14)2-3-9(12)15/h4H,2-3,5H2,1H3

InChI Key

POOKTJGRGCVBSL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CON2C(=O)CCC2=O)[N+](=O)[O-]

Origin of Product

United States

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